![molecular formula C14H13NO2S B1609873 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester CAS No. 361336-73-4](/img/structure/B1609873.png)
5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Investigation
Research into structurally related compounds, such as 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, has led to the discovery of new analgesic and anti-inflammatory agents. These compounds, synthesized through reactions involving amino groups and phenyl dithiocarbamates, have shown promising analgesic and anti-inflammatory activities with mild ulcerogenic potential, highlighting their potential as novel therapeutic agents (Gokulan et al., 2012).
Mercury Sensing in Water
Another application area is environmental sensing, where compounds like 2-[11-[(2-[[Bis-(2-ethylsulfanylethyl)amino]methyl]phenylamino)methyl]-3-hydroxy-10-oxo-10H-benzo[c]xanthen-7-yl]benzoic acid (MS5) have been developed for mercury detection in water. This red-emitting sensor exhibits both turn-on and ratiometric sensing capabilities, demonstrating high specificity and sensitivity towards Hg(II), which could be instrumental in monitoring environmental pollution (Nolan & Lippard, 2007).
Electrochemical Cleavage of Azo Bond
In the realm of electrochemistry, the study of compounds such as 2-hydroxy-5-sulfophenyl-azo-benzoic acids has provided insights into the electrochemical reduction processes. These studies are crucial for understanding the electrochemical behavior of azo compounds and their potential applications in dye-sensitized solar cells, electrochromic devices, and environmental remediation technologies (Mandić et al., 2004).
Antimicrobial and Antiviral Research
Research on benzimidazolopeptides derived from amino acids, such as phenylalanine and methionine, has uncovered compounds with antimicrobial, anthelmintic, and cytotoxic potentials. These studies contribute to the development of new therapeutic agents for treating infections and diseases caused by pathogens and parasites (Dahiya & Pathak, 2007).
Supramolecular Polymerization
Investigations into the polymerization processes of monomers like phenyl 4-(alkylamino)benzoate have provided insights into the mechanisms of supramolecular polymerization. These studies are fundamental in designing and synthesizing new polymeric materials with tailored properties for applications in drug delivery, tissue engineering, and nanotechnology (de Greef et al., 2009).
properties
IUPAC Name |
methyl 5-amino-2-phenylsulfanylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-17-14(16)12-9-10(15)7-8-13(12)18-11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTIPIDMAUQQJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473806 | |
Record name | Methyl 5-amino-2-(phenylsulfanyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-phenylsulfanyl-benzoic acid methyl ester | |
CAS RN |
361336-73-4 | |
Record name | Methyl 5-amino-2-(phenylsulfanyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.